[5-Acetamido-3,4-diacetyloxy-6-(4-iodophenoxy)oxan-2-yl]methyl acetate
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Overview
Description
[5-Acetamido-3,4-diacetyloxy-6-(4-iodophenoxy)oxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes acetyloxy, acetamido, and iodophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetamido-3,4-diacetyloxy-6-(4-iodophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, including the protection of hydroxyl groups, acylation, and iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Protection of Hydroxyl Groups: The initial step involves protecting the hydroxyl groups to prevent unwanted reactions. This can be achieved using acetic anhydride in the presence of a base such as pyridine.
Acylation: The protected intermediate is then subjected to acylation using acetic anhydride and a catalyst like sulfuric acid to introduce the acetyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the iodophenoxy group, potentially converting it to a phenol derivative.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-Acetamido-3,4-diacetyloxy-6-(4-iodophenoxy)oxan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with specific biological targets, making it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be used in the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [5-Acetamido-3,4-diacetyloxy-6-(4-iodophenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the iodophenoxy group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate: This compound is similar in structure but has a methyl group instead of an iodine atom.
[3,4-Bis(acetyloxy)-5-acetamido-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate: This compound has a chlorine atom instead of an iodine atom.
Uniqueness
The presence of the iodophenoxy group in [5-Acetamido-3,4-diacetyloxy-6-(4-iodophenoxy)oxan-2-yl]methyl acetate makes it unique compared to its analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(4-iodophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24INO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACZETLXMXQASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24INO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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